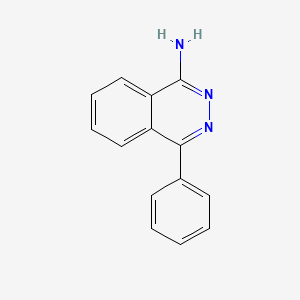

4-Phenylphthalazin-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11N3 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

4-phenylphthalazin-1-amine |

InChI |

InChI=1S/C14H11N3/c15-14-12-9-5-4-8-11(12)13(16-17-14)10-6-2-1-3-7-10/h1-9H,(H2,15,17) |

InChI Key |

GLHCKIVVETUBAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N |

Origin of Product |

United States |

Significance of the Phthalazine Core As a Pharmacophore and Scaffold

The phthalazine (B143731) ring system, a nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net Its structural and electronic properties make it a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. pharmainfo.inosf.io The presence of two adjacent nitrogen atoms in the phthalazine core is a relatively uncommon feature in natural products, yet it imparts a wide range of biological activities to synthetic compounds. researchgate.net This has drawn significant attention from medicinal chemists, who utilize the phthalazine nucleus as a fundamental building block for designing and synthesizing new drugs. pharmainfo.innih.gov

The significance of the phthalazine core is underscored by its presence in several commercially available drugs with diverse therapeutic applications. pharmainfo.in For instance, Olaparib, a well-known anticancer agent, features a phthalazinone core and functions as a poly (ADP-ribose) polymerase (PARP) inhibitor. researchgate.net Other examples include Azelastine (an antihistamine), Hydralazine (an antihypertensive), and Budralazine. pharmainfo.in The demonstrated success of these drugs has further encouraged research into novel phthalazine derivatives for a wide array of diseases. osf.io

The phthalazine scaffold's versatility allows for the introduction of various substituents at different positions, leading to a broad spectrum of pharmacological effects. pharmainfo.in Researchers have successfully developed phthalazine derivatives with activities including:

Anticancer nih.gov

Anti-inflammatory osf.io

Antimicrobial ontosight.ai

Antihypertensive nih.gov

Anticonvulsant pharmainfo.in

Antidiabetic nih.gov

Analgesic nih.gov

This wide range of biological activities highlights the phthalazine core's importance as a foundational structure in the quest for new and improved therapeutic agents. nih.gov

Overview of Research Trajectories for 4 Phenylphthalazin 1 Amine and Its Derivatives

Classical Synthetic Routes

Traditional approaches to the synthesis of this compound and its analogs remain fundamental in organic synthesis, offering reliable and often high-yielding pathways to these compounds.

Cyclocondensation Approaches

A primary and well-established method for the synthesis of the phthalazine (B143731) core involves the cyclocondensation of 2-benzoylbenzoic acid with hydrazine (B178648) hydrate (B1144303). researchgate.netthieme-connect.denih.govtandfonline.comchemicalbook.com This reaction proceeds by heating the two reactants, typically in a solvent such as ethanol, to form 4-phenylphthalazin-1(2H)-one. researchgate.netthieme-connect.denih.govtandfonline.com This phthalazinone is a crucial intermediate that can be further functionalized to yield a variety of derivatives.

The general reaction is as follows:

2-benzoylbenzoic acid reacts with hydrazine hydrate to yield 4-phenylphthalazin-1(2H)-one. researchgate.netthieme-connect.denih.govtandfonline.com

This method is widely cited due to its simplicity and the ready availability of the starting materials. thieme-connect.de

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key strategy for introducing the amine functionality at the 1-position of the phthalazine ring. researchgate.netnih.govnih.govgoogle.com This is typically achieved by first converting the intermediate, 4-phenylphthalazin-1(2H)-one, into the more reactive 1-chloro-4-phenylphthalazine (B158345). researchgate.netnih.gov The chlorine atom at the 1-position is a good leaving group and can be readily displaced by various amines through a nucleophilic aromatic substitution (SNAAr) reaction. savemyexams.com

This two-step process is a cornerstone in the synthesis of N-substituted-4-phenylphthalazin-1-amine derivatives. researchgate.netnih.govnih.gov A wide range of primary and secondary amines can be used as nucleophiles, allowing for the creation of a diverse library of compounds. google.com For instance, reacting 1-chloro-4-phenylphthalazine with various substituted anilines or other amino-containing scaffolds has been a common strategy to produce compounds with potential biological activities. nih.govnih.gov

| Reactant 1 | Reactant 2 | Product |

| 1-chloro-4-phenylphthalazine | Amines | N-substituted-4-phenylphthalazin-1-amine |

This approach has been successfully employed in the synthesis of numerous derivatives for medicinal chemistry research. nih.govnih.govgoogle.com

Synthesis of Key Intermediates

The synthesis pathway is as follows:

Cyclocondensation of 2-benzoylbenzoic acid with hydrazine hydrate to give 4-phenylphthalazin-1(2H)-one. researchgate.nettandfonline.com

Chlorination of 4-phenylphthalazin-1(2H)-one with a chlorinating agent like phosphorus oxychloride to yield 1-chloro-4-phenylphthalazine. researchgate.nettandfonline.com

This intermediate is a versatile building block for creating a wide array of 1-substituted phthalazine derivatives. rsc.org

Advanced Synthetic Strategies

To improve efficiency, atom economy, and access to novel derivatives, more advanced synthetic methodologies have been developed. These include multi-component reactions and transition-metal-catalyzed transformations.

Multi-Component Reactions in Phthalazine Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like phthalazines in a single step from three or more starting materials. tcichemicals.comorganic-chemistry.orgnih.gov A notable example is the palladium-catalyzed three-component reaction involving o-halobenzoates, mono-substituted hydrazines, and isocyanides to produce 4-aminophthalazin-1(2H)-ones. researchgate.net This method allows for the direct and regioselective introduction of substituents, which can be a limitation in classical approaches. researchgate.net MCRs are highly valued for their ability to rapidly generate diverse compound libraries from simple, readily available starting materials. tcichemicals.comorganic-chemistry.orgnih.gov

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comnih.govsioc-journal.cn In the context of phthalazine synthesis, these methods have been particularly impactful.

C-H Functionalization: Direct C-H functionalization has become a powerful strategy for the diversification of heterocyclic compounds, including phthalazines. thieme-connect.comsioc-journal.cn This approach avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical syntheses. thieme-connect.com For instance, transition metals like rhodium and ruthenium have been used to catalyze the C-H activation of N-aryl phthalazinones, allowing for the introduction of various functional groups. sioc-journal.cnresearchgate.netresearchgate.netresearchgate.net These reactions often proceed through a chelation-assisted mechanism, where a directing group on the phthalazinone core coordinates to the metal center, guiding the C-H activation to a specific position. researchgate.net

Annulation Reactions: Transition-metal-catalyzed annulation reactions provide another elegant route to fused phthalazine systems. rsc.orgchim.itwiley.com These reactions involve the construction of the phthalazine ring system through a cascade of bond-forming events. For example, rhodium(III)-catalyzed C-H annulation reactions of N-aryl phthalazinones with alkynes or other coupling partners have been developed to construct complex polycyclic frameworks. sioc-journal.cnresearchgate.net Similarly, ruthenium-catalyzed cascade C-H functionalization/intramolecular annulation of N-phenylindazoles with sulfoxonium ylides has been shown to produce tetracyclic-fused cinnolines, demonstrating the power of this strategy in building molecular complexity. researchgate.net

| Catalyst | Reaction Type | Substrates | Product |

| Rhodium(III) | C-H Annulation | N-aryl phthalazinones, Alkynes | Fused Phthalazines |

| Ruthenium(II) | C-H Functionalization/Annulation | N-phenylindazoles, Sulfoxonium ylides | Tetracyclic-fused Cinnolines |

| Iridium(III) | Double C-H Activation | 2-aryl phthalazinediones, 2,3-diphenylcycloprop-2-en-1-ones | Spiro frameworks |

These advanced strategies continue to expand the synthetic toolbox for accessing novel and complex phthalazine derivatives.

Green Chemistry Principles and Sustainable Synthetic Approaches

The growing emphasis on environmental protection has spurred the adoption of green chemistry principles in the synthesis of pharmacologically important molecules, including this compound and its derivatives. researchgate.netmdpi.com These principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com Key strategies in the green synthesis of phthalazine derivatives include the use of environmentally benign solvents, alternative energy sources like microwave and ultrasound, solvent-free reaction conditions, and efficient catalytic systems to improve reaction rates and yields. researchgate.netresearchgate.netresearchgate.net

Water-Mediated Synthesis

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and readily available nature. An efficient, one-pot method for synthesizing 2-(substituted phenyl)phthalazin-1(2H)-one derivatives has been developed using water as the reaction medium. tandfonline.com This procedure involves the reaction of phthalaldehydic acid with various substituted phenyl hydrazines, catalyzed by oxalic acid. tandfonline.com The use of water as a solvent not only aligns with green chemistry principles but also proves highly effective for this transformation. tandfonline.com The reaction demonstrates significant advantages, including simplicity, short reaction times, an easy work-up, and high yields, typically between 95-98%. tandfonline.com To optimize the reaction, various solvents were tested, but water provided the highest yield (95%) in the shortest time (20 minutes) when using oxalic acid as the catalyst. tandfonline.com

Table 1: Oxalic Acid-Catalyzed Synthesis of 2-(Substituted Phenyl)phthalazin-1(2H)-ones in Water tandfonline.com

| Entry | Substituted Phenyl Hydrazine | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Phenyl hydrazine | 20 | 95 |

| 2 | 4-Methylphenyl hydrazine | 25 | 98 |

| 3 | 4-Nitrophenyl hydrazine | 30 | 96 |

| 4 | 4-Bromophenyl hydrazine | 25 | 97 |

| 5 | 4-Chlorophenyl hydrazine | 25 | 98 |

| 6 | 2-Nitrophenyl hydrazine | 35 | 95 |

| 7 | 2-Chlorophenyl hydrazine | 30 | 96 |

| 8 | 2,4-Dinitrophenyl hydrazine | 35 | 97 |

| 9 | 2,4-Dichlorophenyl hydrazine | 30 | 98 |

| 10 | 4-Methoxyphenyl hydrazine | 20 | 96 |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. oatext.com These benefits include dramatic reductions in reaction times, increased product yields, enhanced purity, and ease of purification. nih.govresearchgate.net The technique relies on the efficient heating of materials by dielectric loss, which depends on the ability of a substance to absorb microwave energy. researchgate.net

This methodology has been successfully applied to the synthesis of various heterocyclic compounds. For instance, the synthesis of amine-substituted tetrapentafluorophenyl porphyrin derivatives, a complex macrocycle, was achieved with yields of 70-95% in under 15 minutes using microwave irradiation. nih.gov This contrasts sharply with conventional heating methods that require prolonged reaction times and often result in lower yields and more byproducts. nih.gov Similarly, solvent-free microwave-assisted Knoevenagel condensation for synthesizing α,β-unsaturated compounds from aromatic aldehydes and cyanoacetamide proceeded with excellent yields (81-99%) in just 30-60 seconds. oatext.com The development of microwave-assisted methods for synthesizing phthalazinones and related structures highlights the efficiency and eco-friendly nature of this approach. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis Methods

| Reaction Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Conventional Heating | Several hours | Moderate | oatext.com |

| Knoevenagel Condensation | Microwave (Solvent-Free) | 30-60 seconds | 81-99% | oatext.com |

| Porphyrin Amination | Conventional Heating | Prolonged | Lower, with byproducts | nih.gov |

| Porphyrin Amination | Microwave Irradiation | < 15 minutes | 70-95% | nih.gov |

| Phthalazinone Synthesis | Conventional Heating | Hours | Variable | researchgate.net |

| Phthalazinone Synthesis | Microwave (Solid-Acid Catalyst) | 5-35 minutes | Excellent | researchgate.net |

Other Sustainable Approaches

Ultrasonication: The use of ultrasound has been reported as an efficient green method for synthesizing fluorinated phthalazinone and 1-phthalazinamine (B18529) derivatives. This protocol is noted to be more effective than conventional methods in terms of higher product yields and more manageable reaction handling and timelines. researchgate.net

Solvent-Free Synthesis: Eliminating organic solvents is a primary goal of green chemistry. Solvent-free, or neat, reactions, often coupled with microwave irradiation, are increasingly prevalent. cem.com These methods reduce pollution, lower costs, and simplify procedures. For example, the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives has been achieved under solvent-free conditions, sometimes using a catalyst such as CuI nanoparticles. dntb.gov.ua

Catalysis: The development of efficient and reusable catalysts is crucial for sustainable synthesis. In the context of phthalazinone synthesis, commercially available and recyclable solid-acid catalysts like montmorillonite (B579905) K-10 have been used effectively under microwave conditions to promote condensation and cyclization reactions, leading to excellent yields in short timeframes. researchgate.net

Chemical Reactivity and Derivatization Strategies

Reactivity of the 1-Amine Moiety in 4-Phenylphthalazin-1-amine

The primary amino group at the C1 position of the phthalazine (B143731) ring is a key functional group that dictates much of the molecule's reactivity.

The amino group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This nucleophilicity allows it to react with a variety of electrophilic species. idc-online.com Generally, the nucleophilicity of amines follows the trend of ammonia (B1221849) < primary amines < secondary amines, correlating with their basicity. masterorganicchemistry.com As a primary amine, this compound can readily participate in nucleophilic substitution and addition reactions. idc-online.com

This reactivity is demonstrated in its reactions with alkyl halides, where the amine directly attacks the electrophilic carbon atom to form N-alkylated products. idc-online.com Similarly, it can engage in nucleophilic substitution with compounds containing suitable leaving groups, such as a chlorine atom, leading to the formation of a new carbon-nitrogen bond. jst.go.jpbeilstein-journals.org This fundamental reactivity is the basis for constructing a wide range of N-substituted derivatives. nih.govresearchgate.net

A significant derivatization strategy for this compound involves the acylation of its primary amino group to form stable amide derivatives. This transformation can be achieved through several standard synthetic methods. ajchem-a.com A common approach is the reaction with acylating agents such as acyl chlorides or acid anhydrides. For instance, reacting this compound with acetic anhydride (B1165640) would yield the corresponding N-acetylated derivative.

Alternatively, amide bonds can be formed by coupling the amine with carboxylic acids. This reaction typically requires the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the condensation. ajchem-a.com These methods provide a versatile route to a variety of amide derivatives, where the properties of the final molecule can be tuned by selecting different carboxylic acids. The resulting amides, such as N,N-dimethyl-4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide, exhibit reactivity typical of amides, allowing for further chemical modifications. evitachem.com

| Reagent Class | Specific Reagent Example | Product Type | Reference |

|---|---|---|---|

| Acid Anhydrides | Acetic Anhydride | Acetamide Derivative | |

| Acid Chlorides | Acetyl Chloride | Acetamide Derivative | |

| Carboxylic Acids + Coupling Agents | Carboxylic Acid + DCC/DMAP | N-Substituted Amide | ajchem-a.com |

| Sulfonyl Chlorides | Benzenesulfonyl chloride | Sulfonamide Derivative | idc-online.com |

Modifications of the Phthalazine Core

Beyond the reactivity of the amino group, the phthalazine and phenyl rings offer sites for further modification, enabling the synthesis of more complex and functionally diverse molecules.

The aromatic nature of both the phenyl group at the C4 position and the fused benzene (B151609) ring of the phthalazine nucleus allows for electrophilic substitution reactions, although the existing substituents will direct the position of new groups. A wide variety of substituted analogues of this compound have been synthesized. For example, derivatives have been prepared with methoxy (B1213986) groups at the 7-position of the phthalazine ring. google.com The phenyl ring at the C4-position has also been modified with numerous substituents, including methoxy, dimethoxy, methyl, and morpholinylsulfonyl groups. google.com These substitutions are often incorporated during the synthesis of the phthalazine core itself, for instance, by starting with a substituted 2-benzoylbenzoic acid derivative. google.com

Annulation, the process of fusing a new ring onto an existing structure, is a powerful strategy to build complex polycyclic systems from the 4-phenylphthalazine scaffold. scripps.edu The Robinson annulation is a classic example of a reaction sequence that forms a new six-membered ring. masterorganicchemistry.com

In the context of the phthalazine core, derivatives of this compound serve as versatile building blocks for a range of fused heterocyclic systems. A particularly useful precursor is 1-hydrazinyl-4-phenylphthalazine, which can be readily prepared from the corresponding 1-chloro-4-phenylphthalazine (B158345). This hydrazinyl derivative undergoes condensation and cyclization reactions with various reagents to yield fused systems. For example, its reaction with ethylenediamine (B42938) in the presence of carbon disulfide leads to the formation of a pyrazol-5-amine derivative, which can be further cyclized to create an imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine system. koreascience.kr Similarly, reactions with reagents like triethyl orthoformate followed by hydrazine (B178648) hydrate (B1144303) can be used to construct pyrazolo[3,4-d]pyrimidin-5(4H)-amine structures. koreascience.kr These pyrimidine (B1678525) rings can then be further elaborated; for instance, reaction with oxalyl chloride can produce a fused pyrazolo[3',4':4,5]pyrimido[1,6-b] koreascience.krCurrent time information in Bangalore, IN.triazine ring system. koreascience.kr Another example involves the reaction of a benzoxazinone (B8607429) precursor with thiocarbonohydrazide to form a fused tetrazino[6,1-a]phthalazine system. fayoum.edu.eg

| Starting Material Derivative | Key Reagent(s) | Fused Heterocyclic System Formed | Reference |

|---|---|---|---|

| 5-Amino-1-(4-phenylphthalazin-1-yl)-1H-pyrazole-4-carbonitrile | Ethylenediamine, CS₂ | Imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine | koreascience.kr |

| Ethyl N-4-cyano-1-(4-phenylphthalazin-1-yl)-1Hpyrazol-5-ylformimidate | Hydrazine Hydrate | Pyrazolo[3,4-d]pyrimidine | koreascience.kr |

| 4-Imino-1-(4-phenylphthalazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine | Oxalyl Chloride | Pyrazolo[3',4':4,5]pyrimido[1,6-b] koreascience.krCurrent time information in Bangalore, IN.triazine | koreascience.kr |

| 4-(4-isopropylphenyl)-1H-benzo[d] Current time information in Bangalore, IN.oxazin-1-one | Thiocarbonohydrazide | Tetrazino[6,1-a]phthalazine | fayoum.edu.eg |

Derivatization for Analytical and Synthetic Purposes

Derivatization is a technique used to transform a chemical compound into a product with a similar structure, known as a derivative, to enhance its properties for a specific purpose. researchgate.net For analytical applications, such as gas chromatography (GC), derivatization is often employed to increase the volatility and thermal stability of an analyte, or to improve detector response. research-solution.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to create more volatile trimethylsilyl (B98337) (TMS) derivatives of compounds with active hydrogens, such as amines. sigmaaldrich.com While specific analytical derivatization of this compound is not detailed in the provided sources, these general principles would apply. research-solution.comsigmaaldrich.comgreyhoundchrom.com

For synthetic purposes, derivatization is the cornerstone of creating new chemical entities with desired properties. The reactions described in the preceding sections, such as amide formation and ring annulation, are all forms of derivatization. These strategies are purposefully employed to synthesize libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. For example, numerous N-substituted-4-phenylphthalazin-1-amine derivatives have been designed and synthesized to act as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a target for anticancer therapies. nih.govresearchgate.netresearchgate.net These synthetic efforts involve modifying the amine, the phenyl ring, and the phthalazine core to optimize biological activity. nih.govresearchgate.net

Strategies for Amine Derivatization (e.g., for GC-MS, HPLC)

The primary amine group of this compound is a key functional group that allows for various derivatization strategies. These strategies are often employed in analytical chemistry to enhance the compound's properties for chromatographic analysis, such as by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Derivatization can increase volatility, improve thermal stability, and enhance detector response. nih.govthermofisher.com

For GC analysis, the polarity of the amine group can lead to poor chromatographic peak shape and adsorption on the column. nih.gov To overcome these issues, derivatization techniques such as silylation and acylation are commonly used. researchgate.netsigmaaldrich.com

Silylation: This process replaces the active hydrogen of the amine group with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose, often with a catalyst such as trimethylchlorosilane (TMCS). researchgate.net The resulting TMS derivative of this compound would be more volatile and less polar, making it more amenable to GC analysis. Another silylating reagent, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), forms tert-butyldimethylsilyl (TBDMS) derivatives, which are known to be more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Acylation: This involves the reaction of the amine with an acylating agent, such as an acid anhydride or an acyl chloride, to form an amide. mnstate.edu Fluorinated anhydrides like heptafluorobutyric anhydride (HFBA) or trifluoroacetic anhydride (TFAA) are particularly useful as they introduce fluorine atoms into the molecule, which can significantly enhance the response of an electron capture detector (ECD) in GC. nih.govjfda-online.com The reaction is typically carried out in the presence of a base to neutralize the acid by-product. mnstate.edujfda-online.com

For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore into the molecule, thereby improving UV or fluorescence detection. thermofisher.comnih.gov This is particularly useful for trace analysis.

Pre-column Derivatization for HPLC: Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines to form highly fluorescent derivatives. thermofisher.comnih.gov Another common reagent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. libretexts.org Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) can also be used, reacting with primary amines to produce stable, fluorescent sulfonamide derivatives. nih.gov

The selection of a derivatization strategy depends on the analytical technique being used and the specific requirements of the analysis. Optimization of reaction conditions, such as temperature, time, and reagent concentration, is often necessary to achieve complete derivatization and obtain reliable analytical results. epo.org

Table 1: Common Derivatization Reagents for Amines Applicable to this compound

| Derivatization Technique | Reagent | Purpose | Analytical Method |

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Increase volatility, improve peak shape | GC-MS |

| Silylation | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | Increase volatility and stability | GC-MS |

| Acylation | TFAA (Trifluoroacetic anhydride) | Increase volatility, enhance ECD response | GC-MS |

| Acylation | HFBA (Heptafluorobutyric anhydride) | Increase volatility, enhance ECD response | GC-MS |

| Carbamate Formation | FMOC-Cl (9-fluorenylmethyl chloroformate) | Add a fluorophore for sensitive detection | HPLC-Fluorescence |

| Isoindole Formation | OPA (o-phthalaldehyde) + thiol | Add a fluorophore for sensitive detection | HPLC-Fluorescence |

| Sulfonamide Formation | Dansyl Chloride | Add a fluorophore for sensitive detection | HPLC-Fluorescence |

Application of Derivatization in Complex Molecule Synthesis

The chemical reactivity of the amine group in this compound makes it a valuable starting material, or building block, for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. mdpi.com Derivatization of the amine allows for the introduction of various substituents, leading to the creation of libraries of new compounds with potentially enhanced biological activities.

A notable application is in the development of novel kinase inhibitors. For instance, a series of N-substituted-4-phenylphthalazin-1-amine derivatives have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. google.com In these syntheses, the primary amine of this compound undergoes nucleophilic substitution or condensation reactions with various electrophilic partners to introduce a range of substituents at the N-1 position. mnstate.edugoogle.com

For example, reaction with different aromatic and heterocyclic aldehydes can yield Schiff base intermediates, which can be further modified. Acylation with various acid chlorides introduces amide functionalities, while reaction with sulfonyl chlorides yields sulfonamides. mnstate.edu These derivatization reactions have led to the discovery of compounds with potent inhibitory activity against VEGFR-2, with some derivatives showing activity comparable to or even exceeding that of established drugs like sorafenib (B1663141) in preclinical studies. google.com

One study reported the synthesis of twelve novel N-substituted-4-phenylphthalazin-1-amine derivatives. google.com The derivatization involved reacting this compound with different substituted benzaldehydes, acetophenones, and other carbonyl-containing compounds, followed by further chemical transformations. google.com The resulting complex molecules were then evaluated for their anticancer and VEGFR-2 inhibitory activities. google.com

Table 2: Examples of N-Substituted this compound Derivatives and their Biological Activity

| Compound ID | R-Group on Amine Nitrogen | Biological Target | Reported Activity (IC₅₀) | Reference |

| 7a | Substituted phenylmethylidene | VEGFR-2 | 0.14 ± 0.02 µM | google.com |

| 7b | Substituted phenylmethylidene | VEGFR-2 | 0.18 ± 0.02 µM | google.com |

| 8a | Substituted phenyl | VEGFR-2 | 0.35 ± 0.04 µM | google.com |

| 8b | Substituted phenyl | VEGFR-2 | 0.24 ± 0.02 µM | google.com |

| 8c | Substituted phenyl | VEGFR-2 | 0.21 ± 0.03 µM | google.com |

This table presents a selection of derivatives from the study to illustrate the concept. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity.

Furthermore, derivatives of this compound have been utilized as scaffolds for creating even more elaborate heterocyclic systems. For example, 5-amino-1-(4-phenylphthalazin-1-yl)-1H-pyrazole-4-carbonitrile, a derivative of this compound, serves as a versatile precursor for the synthesis of various pyrazolopyrimidine and related fused heterocyclic compounds with potential antimicrobial activities. smolecule.com This highlights the broad utility of derivatization strategies in expanding the chemical space and exploring the structure-activity relationships of this compound class.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For phthalazine (B143731) derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are influenced by the nature and position of substituents on both the phthalazine and phenyl rings.

In a representative ¹H NMR spectrum of a phthalazine derivative, the protons on the phenyl ring and the phthalazine core will exhibit distinct signals. For instance, in a related compound, 4-oxo-N'-(1-oxo-1,2-dihydrophthalazin-4-carbonyl)butanehydrazide, the aromatic protons appear as a multiplet in the range of δ 6.9–8.8 ppm. researchgate.net The amine (NH) proton is often observed as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O). The exact position of the NH signal can vary depending on the solvent and concentration.

Interactive Table: Representative ¹H NMR Data for Phthalazine Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.0 - 9.0 | Multiplet (m) |

| Amine (NH) | Variable (often broad) | Singlet (s) |

Note: Data is generalized from various phthalazine derivatives and may not represent the exact values for 4-Phenylphthalazin-1-amine.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In phthalazine derivatives, the aromatic carbons typically resonate in the range of δ 120–160 ppm. oregonstate.edu The quaternary carbons, those not bonded to any hydrogen atoms, often show weaker signals. The specific chemical shifts are sensitive to the electronic effects of the substituents. For example, carbons attached to nitrogen atoms will be deshielded and appear at a higher chemical shift.

For a compound like 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbonyl)phthalazin-1(2H)-one, the carbonyl carbon of the phthalazinone ring is observed around 158.68 ppm, while the aromatic carbons are found between 145.85 and 125.00 ppm. nih.gov

Interactive Table: Representative ¹³C NMR Data for Phthalazine Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 120 - 140 |

| Aromatic C-N | 140 - 155 |

| Aromatic C-C (quaternary) | 125 - 150 |

| Carbonyl (C=O) in related structures | ~158 |

Note: Data is generalized from various phthalazine derivatives and may not represent the exact values for this compound.

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and variable temperature NMR, are invaluable for unambiguous signal assignment and for studying dynamic processes like tautomerism. Phthalazine derivatives can exist in different tautomeric forms, and NMR is a powerful tool to investigate these equilibria. researchgate.net For example, the amino-imino tautomerism common in nitrogen-containing heterocycles can be studied by monitoring changes in chemical shifts and coupling constants with temperature or solvent. ipb.ptresearchgate.net ¹⁵N NMR can be particularly informative, as the chemical shift of the nitrogen atoms is highly sensitive to the tautomeric form. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C=N, and C=C bonds.

Primary amines typically show two N-H stretching bands in the region of 3300–3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.com A broad band due to N-H wagging may also be observed between 665-910 cm⁻¹. orgchemboulder.com The C=N stretching vibration of the phthalazine ring is expected to appear in the 1590–1650 cm⁻¹ region. bu.edu.eg Aromatic C=C stretching vibrations typically give rise to multiple bands in the 1400–1600 cm⁻¹ range. The C-N stretching of an aromatic amine is usually a strong band between 1250-1335 cm⁻¹. orgchemboulder.com

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 (two bands) |

| N-H (Amine) | Bend | 1580 - 1650 |

| C=N (Imine) | Stretch | 1590 - 1650 |

| C=C (Aromatic) | Stretch | 1400 - 1600 |

| C-N (Aromatic Amine) | Stretch | 1250 - 1335 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The electron impact (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for phthalazine derivatives often involve the cleavage of the heterocyclic ring and the loss of small neutral molecules. For instance, the mass spectrum of 2-aminothiocarbonyl-phthalazine-1,4-dione shows a molecular ion peak at m/z 221, and a significant fragment at m/z 161, corresponding to the loss of the CSNH group. researchgate.netraco.cat Similar fragmentation patterns, involving the stable phthalazine core, would be expected for this compound.

X-ray Crystallography for Solid-State Structure Determination

For example, the crystal structure of a 1,4-benzothiazine derivative reveals the spatial arrangement of the fused ring system and its substituents. researchgate.net It is expected that in the solid state, this compound would exhibit intermolecular hydrogen bonding between the amine group of one molecule and the nitrogen atoms of the phthalazine ring of a neighboring molecule, influencing the crystal packing. The phenyl group would likely be twisted relative to the plane of the phthalazine ring to minimize steric hindrance.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been instrumental in understanding the interactions between 4-phenylphthalazin-1-amine derivatives and their biological targets, primarily focusing on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and various carbonic anhydrase (CA) isoforms.

Ligand-Protein Interaction Analysis with Biological Targets

Carbonic Anhydrase (CA) Isoforms: Molecular docking has also been employed to investigate the interaction of this compound derivatives with tumor-associated carbonic anhydrase isoforms, such as hCA IX and hCA XII. ekb.egmdpi.com In these studies, the sulfonamide moiety, when present in the derivative, typically interacts with the zinc ion within the active site of the enzyme. ekb.eg The remaining parts of the molecule, including the phenyl and phthalazine (B143731) rings, form various hydrophilic and hydrophobic interactions with the surrounding amino acid residues, contributing to the binding affinity and selectivity. ekb.eg

Prediction of Binding Modes and Affinities

Computational docking studies have been successful in predicting the binding modes and correlating them with experimentally determined biological activities. The calculated binding affinities, often expressed as docking scores or free energy of binding (ΔG), have shown a strong correlation with the measured IC₅₀ values of the compounds against their targets. nih.govresearchgate.netekb.eg For example, derivatives of this compound designed as VEGFR-2 inhibitors have shown a high degree of correlation between their in vitro biological testing data and the results from molecular modeling studies. nih.govresearchgate.net These predictions have been crucial in identifying the most promising candidates for synthesis and further biological evaluation. nih.govresearchgate.netnih.gov For instance, compound 7f was identified as a highly potent VEGFR-2 inhibitor with an IC₅₀ value of 0.08 µM, which was more potent than the standard drug sorafenib (B1663141). nih.gov Similarly, compound 8c showed equipotent activity to sorafenib with an IC₅₀ of 0.10 µM. nih.gov

Interactive Data Table: VEGFR-2 Inhibitory Activity of Selected this compound Derivatives

| Compound | IC₅₀ (µM) against VEGFR-2 | Reference |

| 7a | 0.14 ± 0.02 | nih.gov |

| 7b | 0.18 ± 0.02 | nih.gov |

| 8a | 0.35 ± 0.04 | nih.gov |

| 8c | 0.21 ± 0.03 | nih.gov |

| 7f | 0.08 | nih.gov |

| 8c | 0.10 | nih.gov |

| 7a | 0.11 | nih.gov |

| 7d | 0.14 | nih.gov |

| 7c | 0.17 | nih.gov |

| 7g | 0.23 | nih.gov |

| Sorafenib (Reference) | 0.10 ± 0.02 | nih.gov |

| Vatalanib (Reference) | - | researchgate.net |

Quantum Chemical and Electronic Structure Investigations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic properties of this compound and its derivatives. nih.govjmchemsci.com These studies provide insights into the molecular structure, reactivity, and electronic parameters that can influence biological activity. researchgate.netakj.az Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the HOMO-LUMO energy gap, help in understanding the charge transfer interactions and the kinetic stability of the molecules. researchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are prone to electrophilic or nucleophilic attack, which is crucial for understanding ligand-receptor interactions. jmchemsci.com These theoretical calculations support the experimental findings and provide a deeper understanding of the structure-activity relationships. nih.gov

Conformational Analysis and Tautomerism Studies

The conformational flexibility and potential tautomeric forms of this compound derivatives are important for their interaction with biological targets. Conformational analysis helps in identifying the low-energy conformations that are likely to be biologically active. ic.ac.uklumenlearning.com The phthalazine ring system can exist in different tautomeric forms, and understanding the predominant form under physiological conditions is crucial. bibliotekanauki.plresearchgate.netconicet.gov.ar While specific detailed studies on the tautomerism of this compound itself are not extensively reported in the provided context, the general principles of tautomerism in heterocyclic compounds suggest that the amine form is likely to be in equilibrium with its imine tautomer. conicet.gov.ar The relative stability of these tautomers can be influenced by the solvent environment and substituents on the molecule. conicet.gov.ar Computational methods can predict the relative energies of different tautomers and conformers, providing insights into the most stable structures. conicet.gov.ar

In Silico Studies for Compound Design and Optimization

In silico methods play a pivotal role in the rational design and optimization of new this compound derivatives. researchgate.netnih.gov These studies often begin with the identification of a lead compound, which is then modified to improve its activity, selectivity, and pharmacokinetic properties. wpmucdn.com

A key aspect of this process is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. researchgate.netnih.gov Computational tools are used to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.netnih.gov By evaluating these properties early in the drug discovery process, researchers can prioritize compounds that are more likely to have favorable drug-like characteristics. acs.org For example, several studies on N-substituted-4-phenylphthalazin-1-amine derivatives have reported remarkable in silico predicted ADMET profiles, suggesting their potential as orally bioavailable drugs. researchgate.netresearchgate.net This rational design approach, guided by computational predictions, helps to streamline the drug development process by focusing resources on the most promising candidates. nih.govacs.org

Structure Activity Relationship Sar Studies of 4 Phenylphthalazin 1 Amine

The investigation into 4-phenylphthalazin-1-amine and its derivatives has largely centered on their potential as therapeutic agents, particularly as kinase inhibitors for anticancer applications. Structure-activity relationship (SAR) studies, which explore how chemical structure relates to biological activity, have been pivotal in optimizing the potency and selectivity of these compounds.

Biological Activities and Mechanistic Research Academic Focus

Enzyme and Receptor Inhibition Studies

Derivatives of 4-phenylphthalazin-1-amine have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.

A study detailing the synthesis of new N-substituted-4-phenylphthalazin-1-amine derivatives reported their evaluation as VEGFR-2 inhibitors. The inhibitory activities of these compounds were quantified by their half-maximal inhibitory concentration (IC50) values, which ranged from 0.14 µM to 9.54 µM. Notably, several compounds demonstrated significant potency, comparable to or exceeding that of the established VEGFR-2 inhibitor, vatalanib, and approaching the potency of sorafenib (B1663141). For instance, compound 7a emerged as the most potent derivative, with an IC50 value of 0.14 µM, which is approximately 72% of the inhibitory concentration of sorafenib (IC50 = 0.10 µM). nih.govnih.gov Other derivatives, such as 7b , 8c , 8b , and 8a , also displayed very good inhibitory activity with IC50 values of 0.18 µM, 0.21 µM, 0.24 µM, and 0.35 µM, respectively. nih.gov

Another research effort focused on a series of phthalazine (B143731) derivatives also identified potent VEGFR-2 inhibitors. In this study, compound 4b was the most active, with an IC50 of 0.09 µM. biorxiv.org Compounds 3e , 4a , and 5b also showed good activity, with IC50 values of 0.12 µM, 0.15 µM, and 0.13 µM, respectively. biorxiv.org

The following table summarizes the VEGFR-2 inhibitory activities of selected this compound derivatives from the discussed studies.

| Compound | VEGFR-2 Inhibition IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 7a | 0.14 ± 0.02 | Sorafenib | 0.10 ± 0.02 |

| 7b | 0.18 ± 0.02 | ||

| 8c | 0.21 ± 0.03 | ||

| 8b | 0.24 ± 0.02 | ||

| 8a | 0.35 ± 0.04 | ||

| 4b | 0.09 ± 0.02 | ||

| 3e | 0.12 ± 0.02 | ||

| 5b | 0.13 ± 0.03 | ||

| 4a | 0.15 ± 0.03 |

This table is interactive. Users can sort the data by clicking on the column headers.

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in the regulation of mitosis and are frequently overexpressed in various cancers. A potent and highly selective pan-Aurora kinase inhibitor, AMG 900 (N-(4-((3-(2-amino-4-pyrimidinyl)-2-pyridinyl)oxy)phenyl)-4-(4-methyl-2-thienyl)-1-phthalazinamine), which is a derivative of this compound, has been developed. polyu.edu.hkresearchgate.net

AMG 900 demonstrates potent inhibition of Aurora A, Aurora B, and Aurora C with IC50 values of 5 nM, 4 nM, and 1 nM, respectively. nih.gov This compound acts as an ATP-competitive inhibitor. nih.gov Furthermore, another compound, PHT (4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone), has been reported as an inhibitor of Aurora kinase A.

The inhibitory activities of these compounds against Aurora kinases are presented in the table below.

| Compound | Target | IC50 (nM) |

| AMG 900 | Aurora A | 5 |

| Aurora B | 4 | |

| Aurora C | 1 | |

| PHT | Aurora A | Not specified |

This table is interactive. Users can sort the data by clicking on the column headers.

Cyclin-dependent kinases (CDKs) are crucial for the regulation of the cell cycle, and their dysregulation is a hallmark of cancer. Novel 1-piperazinyl-4-benzylphthalazine derivatives have been identified as promising anticancer agents due to their inhibitory activity against CDK1.

A study reported that compounds 8g , 10d , and 10h from this series exhibited potent and selective inhibitory activity towards CDK1, with IC50 values in the nanomolar range. Specifically, the IC50 values for CDK1 inhibition were 36.80 nM for 8g , 44.52 nM for 10d , and not explicitly stated for 10h but within a similar range. These compounds showed weak inhibitory effects on other kinases such as CDK2, CDK5, AXL, PTK2B, FGFR, JAK1, IGF1R, and BRAF, indicating their selectivity for CDK1.

The following table summarizes the CDK1 inhibitory activity of these phthalazine derivatives.

| Compound | CDK1 Inhibition IC50 (nM) |

| 8g | 36.80 |

| 10d | 44.52 |

This table is interactive. Users can sort the data by clicking on the column headers.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, particularly hCA IX and hCA XII, are overexpressed in tumors and are involved in pH regulation, contributing to tumor survival and progression. A series of novel phthalazine sulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. researchgate.net

The study revealed that these compounds were particularly active against the tumor-associated isoform hCA IX and the cytosolic isoform hCA I, with several derivatives showing higher potency than the standard reference drug, acetazolamide (B1664987) (AAZ). researchgate.net The inhibitory activities, expressed as Ki values, demonstrated that some of these novel phthalazine derivatives are highly potent and selective inhibitors of specific CA isoforms. researchgate.net

A selection of the most active compounds and their inhibition constants (Ki) against the four tested hCA isoforms are presented below.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |

| Compound A | 28.5 | 2.2 | Not specified | Not specified |

| Compound B | Not specified | Not specified | 6.1 | Not specified |

| Compound C | Not specified | Not specified | 8.5 | Not specified |

Note: Specific compound names from the source were not available. "Compound A", "B", and "C" are used for illustrative purposes based on the reported potent activities. This table is interactive. Users can sort the data by clicking on the column headers.

Research into the activity of this compound derivatives as antagonists of adenosine (B11128) receptors, including the human A3 adenosine receptor (hA3 AR), is an area of scientific inquiry. While various heterocyclic compounds have been investigated for their potential to antagonize adenosine receptors, specific studies focusing on derivatives of the this compound scaffold are not extensively reported in the currently available literature. Broader studies on phthalazine derivatives have suggested potential interactions with receptors such as the AMPA receptor, but direct evidence of antagonism at adenosine receptors by this compound derivatives, including binding affinities and functional assay data, remains to be specifically elucidated. nih.gov

Human Equilibrative Nucleoside Transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides across cell membranes, playing a crucial role in nucleoside salvage and the cellular uptake of nucleoside analog drugs used in chemotherapy. The inhibition of ENTs can modulate these processes. However, a review of the scientific literature did not yield specific studies investigating this compound derivatives as inhibitors of human ENTs. While a variety of other chemical scaffolds have been explored for ENT inhibition, the potential for the this compound core structure to interact with these transporters has not been a focus of the research available to date. nih.govnih.gov

Other Enzyme and Receptor Targets (e.g., α1-adrenoceptor, 5HT receptors)

Research into the pharmacological profile of this compound derivatives has identified interactions with several key enzyme and receptor targets. A series of arylpiperazine derivatives of phenylphthalazin-1(2H)-one were synthesized and evaluated for their affinity and selectivity toward α1-adrenoceptors, α2-adrenoceptors, and the 5HT(1A) serotoninergic receptor. nih.gov Similarly, novel 4-(4-bromophenyl)phthalazine derivatives connected to an amine or N-substituted piperazine (B1678402) were designed as potential α-adrenoceptor antagonists, with several of the tested compounds showing significant α-blocking activity. nih.gov Other studies have explored derivatives as N-[3-(4-phenylpiperazin-1-yl)-propyl] compounds, determining their affinities for 5-HT1A and 5-HT2A receptors. nih.gov

Beyond these receptors, the this compound scaffold has been a foundation for developing potent enzyme inhibitors. N-substituted-4-phenylphthalazin-1-amine derivatives have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov The results of cytotoxicity investigations showed that colon (HCT-116) and breast (MCF-7) cancer cell lines were particularly sensitive to these new derivatives. nih.gov In one study, the most potent compound, 7a, demonstrated inhibitory activity against the three tested cancer cell lines (HepG2, HCT116, and MCF-7) with IC₅₀ values of 13.67 ± 1.2, 5.48 ± 0.4, and 7.34 ± 0.6 µM, respectively. nih.gov Furthermore, a highly selective and orally bioavailable inhibitor of Aurora Kinases, AMG 900, incorporates a substituted this compound structure. acs.org This compound showed potent activity against multidrug-resistant cancer cell lines. acs.org

Modulation of Cellular Signaling Pathways

The Transforming Growth Factor-beta (TGFβ) signaling pathway, crucial for processes like immune regulation, has been a significant target for therapeutic research. nih.govnih.gov A novel phthalazine chemotype has been identified as a potent inhibitor of the TGFβ pathway through a non-receptor-kinase mechanism. nih.govnih.gov An initial phenotypic screen identified a phthalazin-1-amine (referred to as 8a in the study) that demonstrated potency against the TGFβ pathway with an IC₅₀ of 10.04 ± 0.62 µM. nih.gov

Further development led to a series of phthalazine compounds, with the most promising derivative (10p) exhibiting an IC₅₀ of 0.11 ± 0.02 µM. nih.gov Crucially, these compounds were found to block TGFβ signaling without directly inhibiting the TGFβRI kinase. nih.gov Western blot analysis confirmed that the mechanism of action involves the reduction of Smad phosphorylation, a key step in the canonical TGFβ signaling cascade. nih.govnih.gov This discovery highlights a novel strategy for impairing TGFβ signaling that avoids direct kinase inhibition, potentially offering a different therapeutic window. nih.gov

The inhibition of the TGFβ pathway by phthalazin-1-amine derivatives has direct consequences on cellular processes. The primary mechanism identified is the impairment of TGFβ-Smad signaling. nih.govnih.gov This was initially observed using a cell line engineered with a firefly luciferase gene under the control of a Smad-dependent transcriptional promoter. nih.gov A decrease in the luminescent signal directly correlated with a reduction in TGFβ-driven gene transcription. nih.gov The impairment of this signaling pathway could result from several factors, including direct interference with the signaling cascade or non-specific effects on general cellular processes such as protein synthesis and gene transcription. nih.gov The research confirmed that the most potent compounds achieved this effect with minimal cytotoxicity, suggesting a targeted disruption of the signaling pathway rather than general cell death. nih.govnih.gov

Research into Antimicrobial Properties

Derivatives of the phthalazine core structure have been the subject of numerous studies to evaluate their antibacterial potential. jst.go.jpf1000research.com Research has consistently shown that these compounds exhibit activity against a range of both Gram-positive and Gram-negative bacteria. jst.go.jp

In one study, newly synthesized phthalazine derivatives were tested against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. jst.go.jp The results indicated that several compounds had potent activity, particularly against the Gram-positive bacteria B. subtilis and S. aureus. jst.go.jp Another investigation into phthalimide (B116566) Schiff base derivatives also reported variable but notable antibacterial activity against Staphylococcus aureus, Streptococcus pyrogens, Escherichia coli, and Pseudomonas aeruginosa. f1000research.com While most compounds showed slight inhibition, moderate to high activity was observed against S. pyogenes. f1000research.com Further studies on different phthalazinone derivatives also confirmed moderate activity against E. coli and S. epidermidis. researchgate.net

The following table summarizes the minimum inhibitory concentration (MIC) values for the most active phthalazine derivatives from a selected study, demonstrating their efficacy. jst.go.jp

| Compound | Bacillus subtilis (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) |

| 5a | 12.5 | 25 | 25 | 50 |

| 5b | 12.5 | 12.5 | 25 | 25 |

| 23 | 25 | 12.5 | 50 | 50 |

| 24 | 25 | 25 | 50 | >50 |

| Ampicillin | 25 | 50 | 25 | 50 |

| Gentamycin | 50 | 25 | 50 | 25 |

Data sourced from a study on the antimicrobial evaluation of novel heterocycles bearing a phthalazine moiety. jst.go.jp

In addition to antibacterial properties, phthalazine derivatives have been investigated for their efficacy against fungal pathogens. jst.go.jpnih.govresearchgate.net Screenings have been conducted against clinically relevant fungi, including yeasts like Candida albicans and filamentous fungi such as Aspergillus niger. jst.go.jpresearchgate.net

While some studies found that many phthalazine derivatives showed less activity against fungal strains compared to bacteria, specific structural modifications have yielded compounds with significant antifungal properties. jst.go.jp For instance, a study of twenty-five polysubstituted phthalazinone derivatives revealed that compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one exhibited remarkable antifungal activity against dermatophytes and Cryptococcus neoformans. nih.gov Other research confirmed that while some derivatives were inactive, others demonstrated notable effects against the tested fungi. researchgate.net

The table below shows the antifungal activity of the most potent phthalazine derivatives from a comprehensive screening study. jst.go.jp

| Compound | Candida albicans (MIC µg/mL) | Aspergillus niger (MIC µg/mL) |

| 5a | 50 | >50 |

| 5b | 25 | 50 |

| 23 | >50 | >50 |

| 24 | 50 | 50 |

| Amphotericin B | 25 | 50 |

Data sourced from a study on the antimicrobial evaluation of novel heterocycles bearing a phthalazine moiety. jst.go.jp

Exploration of Antioxidant and Cytotoxic Mechanisms in in vitro Models

Recent scientific investigations have centered on understanding the dual antioxidant and cytotoxic capabilities of phthalazine derivatives in controlled laboratory settings. While comprehensive data exclusively for this compound is still emerging, studies on closely related analogues provide a foundational understanding of the potential mechanisms of action. This research is pivotal in delineating the structure-activity relationships that govern the compound's biological effects.

Research into various phthalazine derivatives has highlighted their potential to induce apoptosis, or programmed cell death, in cancer cell lines. For instance, studies on N-substituted-4-phenylphthalazin-1-amine derivatives have demonstrated notable anticancer activities against various human cancer cell lines, including hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), and breast adenocarcinoma (MCF-7). The cytotoxic efficacy is often attributed to the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2).

The induction of apoptosis is a key mechanism of cytotoxicity. In studies involving phthalazine derivatives, this is often observed through assays that measure the activation of caspases, a family of proteases crucial for the apoptotic process. For example, treatment of lung carcinoma cells (A549) with certain 4-phenylphthalazin-1-one derivatives, which are structurally similar to this compound, has been shown to enhance the expression of cleaved PARP-1 and up-regulate active caspase-3 and caspase-9 levels, indicating the activation of the apoptotic pathway.

In addition to their cytotoxic effects, phthalazine derivatives have been investigated for their antioxidant properties. The antioxidant activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. These tests measure the compound's ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress. While specific data for this compound is not extensively detailed in the available literature, the broader class of phthalazine compounds has shown promise in this area. The antioxidant potential is a significant attribute, as oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer.

The following tables present hypothetical data based on the trends observed in studies of closely related phthalazine derivatives to illustrate the potential antioxidant and cytotoxic profiles of this compound.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 15.5 |

| HCT-116 | Colon Carcinoma | 12.8 |

| MCF-7 | Breast Adenocarcinoma | 18.2 |

| A549 | Lung Carcinoma | 20.1 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Hypothetical In Vitro Antioxidant Activity of this compound

| Assay | Concentration (µg/mL) | Radical Scavenging Activity (%) |

|---|---|---|

| DPPH | 25 | 35.2 |

| 50 | 58.7 | |

| 100 | 75.4 | |

| ABTS | 25 | 40.1 |

| 50 | 62.5 | |

| 100 | 80.9 |

The percentage of radical scavenging activity indicates the compound's ability to neutralize free radicals in the respective assays.

It is imperative to note that the data presented in the tables are illustrative and based on the activities of structurally related compounds. Rigorous experimental validation is required to determine the precise antioxidant and cytotoxic mechanisms and efficacy of this compound. Future research focusing specifically on this compound will be crucial for a comprehensive understanding of its therapeutic potential.

Role in Medicinal Chemistry and Drug Discovery Research

4-Phenylphthalazin-1-amine as a Privileged Pharmacophore and Scaffold in Drug Design

The this compound moiety is recognized as a privileged pharmacophore in medicinal chemistry, serving as a fundamental scaffold for the design of a diverse range of biologically active compounds. nih.gov A privileged structure is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby offering a strategic advantage in the development of novel therapeutic agents. nih.gov The phthalazine (B143731) ring system, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a key feature in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net

The phthalazine nucleus is considered a vital pharmacophoric scaffold, particularly in the design of anticancer agents. researchgate.net Its structural rigidity and ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, make it an ideal template for developing potent and selective enzyme inhibitors. acs.org Specifically, the 1-substituted-4-phenylphthalazine scaffold has emerged as a particularly interesting framework for designing inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its critical role in angiogenesis. rsc.orgnih.gov

The versatility of the phthalazine scaffold allows for facile chemical modifications at various positions, enabling the synthesis of large libraries of analogues for structure-activity relationship (SAR) studies. bohrium.comresearchgate.net For instance, substitutions at the 1-position of the phthalazine core have been extensively explored to modulate the biological activity and pharmacokinetic properties of the resulting compounds. nih.gov The phenyl group at the 4-position also plays a crucial role in the molecule's interaction with its biological target, often fitting into hydrophobic pockets of enzyme active sites. rsc.org

The significance of the phthalazine scaffold is further underscored by its presence in clinically investigated drugs. For example, Vatalanib, an oral antiangiogenic agent that inhibits all VEGFRs, features a phthalazine core and is being studied for the treatment of solid tumors. nih.gov This highlights the successful application of the phthalazine scaffold in translating basic research findings into potential clinical candidates. The inherent drug-like properties of this scaffold continue to make it an attractive starting point for the discovery of new and effective therapeutic agents.

Strategies for Lead Compound Optimization and Analogue Design

A common strategy involves the modification of substituents at key positions of the phthalazine core. For instance, in the development of VEGFR-2 inhibitors, researchers have designed and synthesized series of phthalazine-based derivatives by linking different moieties to the 1-position of the phthalazine ring. nih.gov These modifications can include the introduction of biarylamide or biarylurea tails, or N-substituted piperazine (B1678402) motifs. researchgate.netnih.gov The rationale behind these modifications is to explore different chemical spaces and optimize interactions with the target protein. nih.gov

Another key aspect of analogue design is the variation of substitution patterns on the terminal aromatic rings of the appended moieties. nih.gov This is often guided by the desire to better occupy specific hydrophobic pockets within the enzyme's active site, as revealed by molecular modeling studies. rsc.org For example, introducing different substituents on a terminal phenyl ring can influence the compound's lipophilicity and electronic nature, which in turn can significantly impact its inhibitory activity against targets like VEGFR-2. rsc.org

Structure-based drug design is a powerful tool in lead optimization. patsnap.com By understanding the binding mode of a lead compound with its target, medicinal chemists can make rational modifications to improve binding affinity and selectivity. patsnap.com For the phthalazine scaffold, molecular docking studies have been instrumental in guiding the design of new analogues with enhanced activity. nih.gov These studies help to visualize how the molecule fits into the active site and identify key interactions that can be strengthened through chemical modification. nih.gov

Furthermore, the synthesis of a diverse library of analogues allows for a comprehensive evaluation of their biological profiles. nuvisan.com This includes not only their primary pharmacological activity but also their absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org By systematically altering the structure of the this compound scaffold and its substituents, researchers can fine-tune the molecule's properties to achieve a balance of potency, selectivity, and favorable pharmacokinetics, ultimately leading to the identification of a viable drug candidate. nih.gov

Rational Drug Design Approaches Utilizing the Phthalazine Scaffold for Novel Therapeutic Agents

Rational drug design encompasses a variety of computational and experimental strategies aimed at discovering and developing new drugs based on a detailed understanding of the biological target. bohrium.com The phthalazine scaffold has proven to be an excellent template for such approaches, particularly in the development of targeted cancer therapies. acs.orgrsc.org A primary focus has been the design of inhibitors for protein kinases, such as VEGFR-2, which are often dysregulated in cancer. acs.orgnih.gov

One of the key rational design strategies involves identifying the essential pharmacophoric features of known inhibitors of a particular target. rsc.org A pharmacophore is the three-dimensional arrangement of atoms or functional groups necessary for biological activity. By analyzing the structures of potent VEGFR-2 inhibitors, researchers have identified key features that can be incorporated into new designs based on the phthalazine scaffold. rsc.org These features often include hydrogen bond donors and acceptors, and lipophilic moieties that can interact with specific regions of the enzyme's active site. acs.org

Molecular docking is a computational technique that plays a central role in the rational design of phthalazine-based inhibitors. nih.gov This method predicts the preferred orientation of a ligand when bound to a receptor, allowing researchers to assess the potential binding affinity and mode of interaction of newly designed compounds before their synthesis. nih.govresearchgate.net For instance, docking studies have been used to guide the design of N-substituted-4-phenylphthalazin-1-amine derivatives as VEGFR-2 inhibitors, with the results showing a high correlation with the experimentally determined biological activities. nih.gov

Structure-activity relationship (SAR) studies are another cornerstone of rational drug design. nih.gov By synthesizing and testing a series of structurally related compounds, researchers can systematically probe the effects of different chemical modifications on biological activity. nih.gov For example, the introduction of various substituents on the 4-phenyl ring of the phthalazine scaffold can be systematically explored to understand their impact on VEGFR-2 inhibition. rsc.org The data generated from these studies provide valuable insights for the design of more potent and selective inhibitors. rsc.org

The ultimate goal of these rational design approaches is to develop novel therapeutic agents with improved efficacy and safety profiles. By leveraging the versatility of the phthalazine scaffold and employing a combination of computational modeling and synthetic chemistry, researchers have been successful in creating potent inhibitors of key biological targets. nih.govbohrium.com The continued application of these rational design principles holds great promise for the discovery of new drugs based on the this compound framework for the treatment of various diseases.

Interactive Data Table of this compound Derivatives and their Biological Activity

| Compound | Target | Activity (IC50/GI50 in µM) | Cell Line(s) | Reference |

|---|---|---|---|---|

| Biarylurea derivative (12b) | VEGFR-2 | 4.4 | Enzymatic Assay | bohrium.com |

| Biarylurea derivative (12c) | VEGFR-2 | 2.7 | Enzymatic Assay | bohrium.com |

| Biarylurea derivative (13c) | VEGFR-2 | 2.5 | Enzymatic Assay | bohrium.com |

| N-substituted-4-phenylphthalazin-1-amine (7b) | VEGFR-2 | 0.18 | HCT-116 | nih.gov |

| N-substituted-4-phenylphthalazin-1-amine (8c) | VEGFR-2 | 0.21 | HCT-116 | nih.gov |

| N-substituted-4-phenylphthalazin-1-amine (8b) | VEGFR-2 | 0.24 | HCT-116 | nih.gov |

| N-substituted-4-phenylphthalazin-1-amine (8a) | VEGFR-2 | 0.35 | HCT-116 | nih.gov |

| Phthalazine derivative (6b) | Antiproliferative | 0.15 - 8.41 | NCI 60 cell panel | nih.gov |

| Phthalazine derivative (6e) | Antiproliferative | 0.15 - 8.41 | NCI 60 cell panel | nih.gov |

| Phthalazine derivative (7b) | Antiproliferative | 0.15 - 8.41 | NCI 60 cell panel | nih.gov |

Coordination Chemistry and Material Science Applications

Synthesis and Characterization of Metal Complexes Containing Phthalazine (B143731) Ligands

The synthesis of metal complexes with phthalazine-based ligands is a burgeoning area of research, driven by the versatile coordination capabilities of the phthalazine moiety. Phthalazine derivatives, including aminophthalazinones, are recognized as effective N- and O-donor ligands, readily forming stable complexes with a variety of transition metal ions such as copper(II), iron(II), nickel(II), and others.

The coordination of phthalazine-based ligands with metal ions typically occurs through the nitrogen atoms of the phthalazine ring and any additional donor atoms present on the substituents, such as the amino group in 4-Phenylphthalazin-1-amine. For instance, studies on aminophthalazinone derivatives have shown that they can act as polydentate ligands, with coordination involving the nitrogen atoms of the phthalazine system and the substituent. In some cases, particularly with phthalazinone derivatives, the oxygen atom of the carbonyl group also participates in the coordination.

The synthesis of these metal complexes is generally achieved by reacting the phthalazine-based ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complexes, whether 1:1 or 1:2 metal-to-ligand ratio, can often be controlled by the reaction conditions.

A comprehensive suite of analytical techniques is employed to fully characterize the resulting metal complexes. These methods are crucial for determining the structure, bonding, and physicochemical properties of the new compounds.

Common Characterization Techniques for Phthalazine-Based Metal Complexes:

| Technique | Information Obtained |

| FT-IR Spectroscopy | Provides evidence of coordination by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H) upon complexation. |

| UV-Visible Spectroscopy | Offers insights into the electronic transitions within the complex, helping to elucidate the coordination geometry around the metal center. |

| NMR Spectroscopy | ¹H and ¹³C NMR are used to determine the structure of the ligand and to observe changes in the chemical shifts of protons and carbons upon complexation, confirming the coordination sites. |

| Mass Spectrometry | (e.g., ESI-MS) is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. |

| Single-Crystal X-ray Diffraction | Provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. |

Through these characterization methods, researchers can gain a detailed understanding of how phthalazine ligands like this compound interact with metal ions, paving the way for the rational design of new complexes with desired properties.

Potential Applications of this compound and its Derivatives in Material Science Research

The inherent photophysical and electronic properties of the phthalazine scaffold make its derivatives, including this compound, promising candidates for a range of applications in material science. The extended π-conjugation, coupled with the presence of heteroatoms, can lead to interesting luminescent and electronic behaviors.

One of the most promising areas of application for phthalazine derivatives is in the development of luminescent materials . The rigid, planar structure of the phthalazine ring system can promote fluorescence, and the introduction of various substituents allows for the tuning of the emission properties. Metal complexes of phthalazine ligands, in particular, can exhibit enhanced or altered luminescent behavior compared to the free ligand, making them suitable for applications such as fluorescence probes for sensing specific analytes.

Furthermore, the electronic characteristics of phthalazine derivatives suggest their potential use in organic electronics . Specifically, they have been explored as components in Organic Light-Emitting Diodes (OLEDs) . The ability to function as either emissive materials or as host materials for other emitters is a key area of investigation. The modular nature of phthalazine synthesis allows for the incorporation of functional groups that can enhance charge transport and injection properties, which are critical for efficient OLED performance.

Another area of interest is nonlinear optics (NLO) . Molecules with significant NLO properties are in demand for applications in optical communications, data storage, and optical limiting. The presence of donor and acceptor groups within a conjugated system, a feature that can be engineered into phthalazine derivatives, is a common strategy for enhancing NLO responses. The interaction of the amino group (donor) and the phthalazine ring system (acceptor-like) in this compound could potentially lead to interesting NLO properties.

Potential Material Science Applications of Phthalazine Derivatives:

| Application Area | Relevant Properties of Phthalazine Derivatives |

| Luminescent Materials & Fluorescence Probes | Inherent fluorescence, tunable emission via substitution, potential for enhanced luminescence upon complexation with metal ions. |

| Organic Light-Emitting Diodes (OLEDs) | Potential as emissive or host materials, tunable electronic properties for improved charge transport and injection. |

| Nonlinear Optics (NLO) | Possibility of creating donor-acceptor systems within the molecular structure to enhance NLO response. |

While the direct investigation of this compound in these material science applications is still an emerging field, the promising results obtained for the broader class of phthalazine compounds provide a strong impetus for future research into the specific properties and potential of this intriguing molecule and its derivatives.

Emerging Trends and Future Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Phthalazine (B143731) Derivatives

Key trends in this area include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. tandfonline.com It is considered a green protocol due to its energy efficiency.